6-Bromo-4-ethylquinoline
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Overview
Description
6-Bromo-4-ethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-ethylquinoline can be achieved through various methods. One common approach involves the reaction of 4-bromoaniline with ethyl propiolate in the presence of a base such as sodium ethoxide. The reaction mixture is heated to facilitate the formation of the desired product . Another method involves the use of phosphorus trichloride as a catalyst to enhance the reaction efficiency .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using environmentally friendly and cost-effective methods. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the yield and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-ethylquinoline undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 4-Ethylquinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-ethylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-4-ethylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Similar to 6-Bromo-4-ethylquinoline but lacks the ethyl group at the 4th position.
4-Ethylquinoline: Lacks the bromine atom at the 6th position.
6-Bromo-4-chloroquinoline: Contains a chlorine atom at the 4th position instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of both a bromine atom and an ethyl group on the quinoline ring. This specific substitution pattern imparts distinct chemical properties and biological activities to the compound, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H10BrN |
---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
6-bromo-4-ethylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h3-7H,2H2,1H3 |
InChI Key |
CCBXLOSQMZVTHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=CC2=NC=C1)Br |
Origin of Product |
United States |
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